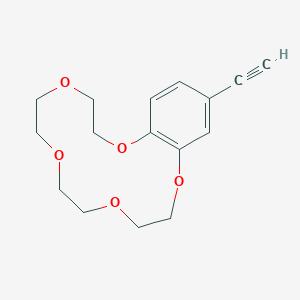![molecular formula C8H16O2 B11761310 2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
2-[(1-Ethylpropoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethylpropoxy)methyl]oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The unique ring structure of oxiranes imparts significant reactivity, making them valuable intermediates in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Ethylpropoxy)methyl]oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or titanium silicalite are commonly employed to facilitate the oxidation process, ensuring high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1-Ethylpropoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Substitution Reactions: The oxirane ring can be opened by nucleophiles, such as amines or alcohols, resulting in the substitution of the oxygen atom with the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate these reactions.
Major Products:
Diols: Formed by the reaction of oxiranes with water or alcohols.
Amino Alcohols: Produced by the reaction with amines.
Applications De Recherche Scientifique
2-[(1-Ethylpropoxy)methyl]oxirane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
Mécanisme D'action
The mechanism of action of 2-[(1-Ethylpropoxy)methyl]oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Upon attack, the ring opens, leading to the formation of various functionalized products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Propylene Oxide: Another oxirane with a simpler structure, commonly used in the production of polyurethanes.
Ethylene Oxide: A widely used oxirane in the production of ethylene glycol and as a sterilizing agent.
Butylene Oxide: Similar in structure but with a longer carbon chain, used in the production of surfactants and lubricants.
Uniqueness: 2-[(1-Ethylpropoxy)methyl]oxirane is unique due to its specific substituents, which impart distinct reactivity and properties compared to other oxiranes. Its ethylpropoxy group can influence the steric and electronic environment, affecting the compound’s reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-(pentan-3-yloxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-3-7(4-2)9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UCGPJHUSFDGTGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)

![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
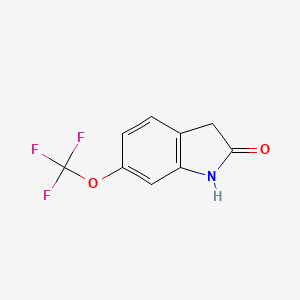
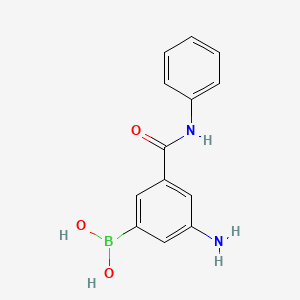

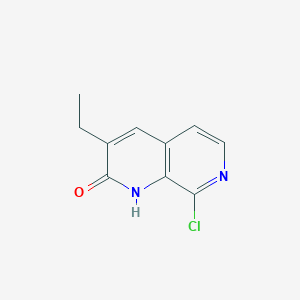

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
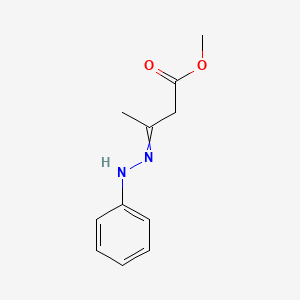
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)


